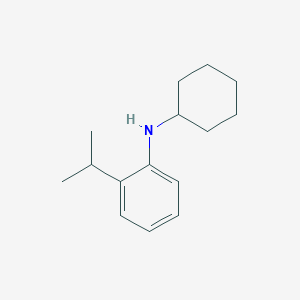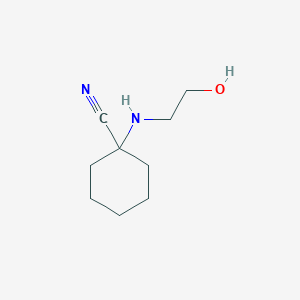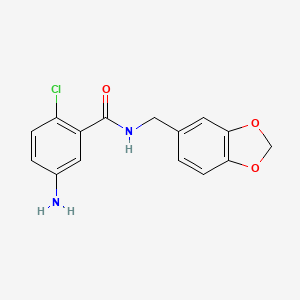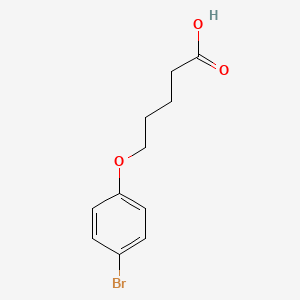
5-(4-Bromophenoxy)pentanoic acid
Übersicht
Beschreibung
5-(4-Bromophenoxy)pentanoic acid is a synthetic intermediate . It is used in the synthesis of PI3K inhibitors . The CAS number for this compound is 87411-38-9 .
Synthesis Analysis
The synthesis of pentanoic acid can be achieved through the oxidation of pentanol . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable -valerolactone with formic acid with bifunctional catalyst was presented .Molecular Structure Analysis
The molecular formula of 5-(4-Bromophenoxy)pentanoic acid is C11H13BrO3 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
5-(4-Bromophenoxy)pentanoic acid is an aliphatic carboxylic acid . It has a strong, unpleasant odor reminiscent of old cheese or wet socks . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Metabolism Studies
The metabolic pathways of related compounds, such as pentamidine and its primary metabolites, including a compound structurally similar to "5-(4-Bromophenoxy)pentanoic acid," have been thoroughly studied. For instance, the synthesis and identification of primary metabolites of pentamidine in rats suggest a comprehensive understanding of drug metabolism, which could be analogous to the metabolic processes involving "5-(4-Bromophenoxy)pentanoic acid" (Berger et al., 1992).
Industrial and Synthetic Applications
Pentanoic acid, derived from γ-valerolactone and formic acid using bifunctional catalysis, highlights the potential of sustainable chemical synthesis routes. This research demonstrates the conversion of biomass-derived compounds into industrially relevant chemicals, suggesting a possible interest in derivatives like "5-(4-Bromophenoxy)pentanoic acid" for green chemistry applications (Al‐Naji et al., 2020).
Linkers for Solid Phase Synthesis
The development of new linkers for solid-phase synthesis, as explored in the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and similar compounds, could be relevant for "5-(4-Bromophenoxy)pentanoic acid" in facilitating the synthesis of complex molecules or polymers for pharmaceutical applications (Bleicher et al., 2000).
Environmental Transformation Studies
Research on the biological transformation of surfactant residues, including brominated analogs, provides insights into environmental degradation pathways and the fate of brominated compounds. This could suggest potential environmental considerations for "5-(4-Bromophenoxy)pentanoic acid" regarding its stability and degradation (Fujita & Reinhard, 1997).
Analytical Method Development
The development and validation of analytical methods for quantifying bromophenolic compounds in marine organisms demonstrate the importance of precise analytical techniques for environmental and biological monitoring. Such methodologies could be adapted for studying "5-(4-Bromophenoxy)pentanoic acid" in various matrices (Hofer et al., 2019).
Safety And Hazards
5-(4-Bromophenoxy)pentanoic acid is classified as hazardous according to criteria of Safe Work Australia . It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNEIIGTGEGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651860 | |
| Record name | 5-(4-Bromophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenoxy)pentanoic acid | |
CAS RN |
87411-38-9 | |
| Record name | 5-(4-Bromophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




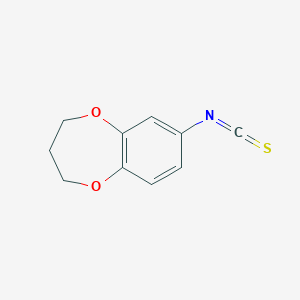
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
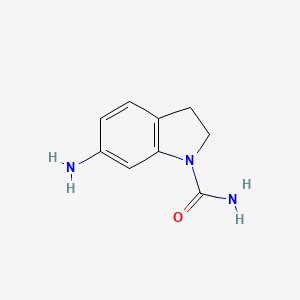
amine](/img/structure/B1517557.png)
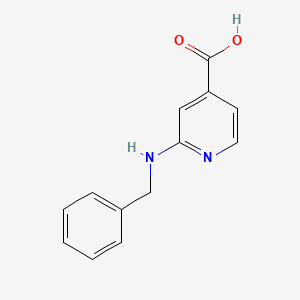
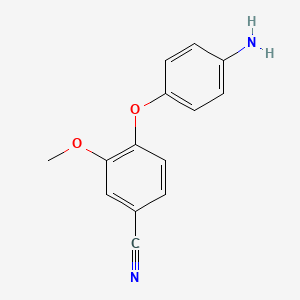
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)
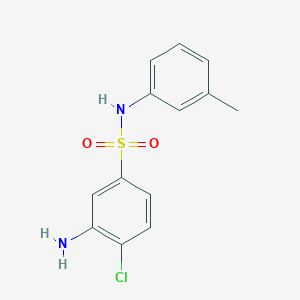
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)
